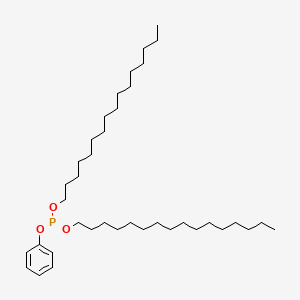
Dihexadecyl phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl phenyl phosphite is an organophosphorus compound with the chemical formula C38H71O3P . It is characterized by its phosphite group bonded to a phenyl ring and two hexadecyl chains. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexadecyl phenyl phosphite can be synthesized through the reaction of phenol with hexadecyl alcohol in the presence of phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Dihexadecyl phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl or hexadecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Dihexadecyl phenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a stabilizer in the production of plastics and other polymers.
Mechanism of Action
The mechanism of action of dihexadecyl phenyl phosphite primarily involves its antioxidant properties. It acts by decomposing hydroperoxides into non-radical products, thereby preventing oxidative degradation of polymers and other materials. The phenyl and hexadecyl groups enhance its solubility and effectiveness in various media .
Comparison with Similar Compounds
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phenyl phosphite
Comparison: Dihexadecyl phenyl phosphite is unique due to its long hexadecyl chains, which provide enhanced hydrophobicity and compatibility with non-polar substrates. This makes it particularly effective in stabilizing hydrophobic polymers compared to other phosphites with shorter alkyl chains .
Properties
CAS No. |
110281-39-5 |
|---|---|
Molecular Formula |
C38H71O3P |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
dihexadecyl phenyl phosphite |
InChI |
InChI=1S/C38H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-39-42(41-38-34-30-29-31-35-38)40-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35H,3-28,32-33,36-37H2,1-2H3 |
InChI Key |
UDXPGZWEMZRTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















